molecular formula C15H17NO3 B2467398 ethyl 6-isopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylate CAS No. 64321-61-5

ethyl 6-isopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylate

Cat. No.: B2467398
CAS No.: 64321-61-5
M. Wt: 259.30 g/mol
InChI Key: JBFFEVKDAYLOKF-UHFFFAOYSA-N
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Description

GNF-PF-3645 is a chemical compound with the molecular formula C15H17NO3. It is known for its potential applications in scientific research, particularly in the fields of chemistry, biology, and medicine. The compound has been studied for its interactions with various biological targets and its potential therapeutic effects.

Preparation Methods

The synthesis of GNF-PF-3645 involves several steps, starting with the preparation of the core structure. The synthetic route typically includes the following steps:

    Formation of the Core Structure: The core structure of GNF-PF-3645 is synthesized through a series of chemical reactions involving the condensation of specific starting materials.

    Functional Group Modifications: Various functional groups are introduced or modified to achieve the desired chemical properties. This may involve reactions such as alkylation, acylation, or reduction.

    Purification: The final product is purified using techniques such as chromatography to ensure the desired purity and yield.

Industrial production methods for GNF-PF-3645 may involve scaling up the laboratory synthesis process, optimizing reaction conditions, and using more efficient purification techniques to produce the compound in larger quantities.

Chemical Reactions Analysis

GNF-PF-3645 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.

    Substitution: Substitution reactions can introduce new functional groups or replace existing ones.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

GNF-PF-3645 has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It is also studied for its reactivity and interactions with other chemical species.

    Biology: GNF-PF-3645 is investigated for its effects on biological systems, including its interactions with enzymes, receptors, and other biomolecules.

    Medicine: The compound is explored for its potential therapeutic effects, such as its ability to modulate specific biological pathways or targets. It may be used in the development of new drugs or treatments for various diseases.

    Industry: GNF-PF-3645 is used in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of GNF-PF-3645 involves its interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, GNF-PF-3645 has been shown to interact with the gamma-aminobutyric acid receptor, influencing its function and potentially affecting neurological processes .

Comparison with Similar Compounds

GNF-PF-3645 can be compared with other similar compounds, such as:

The uniqueness of GNF-PF-3645 lies in its specific chemical structure and the particular biological targets it interacts with. While similar compounds may share some properties, GNF-PF-3645 has distinct characteristics that make it valuable for specific research applications.

Properties

IUPAC Name

ethyl 4-oxo-6-propan-2-yl-1H-quinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3/c1-4-19-15(18)12-8-16-13-6-5-10(9(2)3)7-11(13)14(12)17/h5-9H,4H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBFFEVKDAYLOKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=C(C1=O)C=C(C=C2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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